molecular formula C13H10F3NO2 B1331064 2,2,2-Trifluoroethyl 1-naphthylcarbamate CAS No. 363-21-3

2,2,2-Trifluoroethyl 1-naphthylcarbamate

Cat. No. B1331064
CAS RN: 363-21-3
M. Wt: 269.22 g/mol
InChI Key: PMOZNNRVDHIFKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multistep reactions with high selectivity and yield. For instance, the synthesis of enantiomerically pure 1-(2-naphthyl)-2,2,2-trifluoroethanol is achieved through a reaction involving a sulfinyl group, which after desilylation and recrystallization, yields the desired product with high diastereoselectivity . Similarly, the preparation of methyl (2-hydroxynaphthalen-1-yl)(aryl)methyl/benzylcarbamate derivatives is facilitated by using magnesium 2,2,2-trifluoroacetate as an efficient catalyst, indicating the importance of the trifluoroethyl group in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of compounds related to 2,2,2-Trifluoroethyl 1-naphthylcarbamate is characterized by the presence of a trifluoromethyl group and a naphthyl moiety. The structure of (1-naphthyl)(trifluoromethyl) O-carboxy anhydride, for example, enforces an eclipsed conformation due to intramolecular hydrogen bonding, which is significant for its use as a chiral derivatizing agent .

Chemical Reactions Analysis

The chemical reactivity of the trifluoromethyl group and naphthylcarbamate derivatives is highlighted in the synthesis of various compounds. The trifluoromethyl group can be introduced into molecules with high reactivity, as seen in the preparation of 2-(2,3-naphthalimino)ethyl ester derivatives . Additionally, the formation of thiazolo[3,2-b]-1,2,4-triazole-5(6H)-one derivatives from naphthylcarbamate precursors demonstrates the versatility of these compounds in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the trifluoromethyl group and naphthyl moiety are influenced by their molecular structure. The presence of the trifluoromethyl group often imparts unique properties such as increased lipophilicity and chemical stability. The compounds discussed in the papers exhibit a range of physical properties, as elucidated by spectroscopic methods like IR, NMR, and mass spectroscopy . The pharmacological activities of these compounds, such as anti-inflammatory activity, are also of significant interest, indicating their potential therapeutic applications .

Scientific Research Applications

Biomarker in Occupational and Environmental Exposure

  • Urinary naphthol, a metabolite of 2,2,2-Trifluoroethyl 1-naphthylcarbamate, is recognized as a reliable biomarker for assessing occupational and environmental exposure. Notably, 1-naphthol is specifically a metabolite of the insecticide carbaryl and is also found as a metabolite of naphthalene. Studies have characterized urinary 1-naphthol levels following oral exposure to carbaryl, providing insight into the body's metabolic responses to such exposure. These findings emphasize the relevance of 1-naphthol in evaluating the combined exposure to carbaryl and naphthalene, especially in environmental settings (Sams, 2017). Additionally, the utility of urinary levels of 1-naphthol and 2-naphthol in assessing environmental exposure to carbaryl and naphthalene has been explored in epidemiological studies. These studies have demonstrated the significance of these biomarkers in understanding the health impacts related to exposure to such compounds, particularly concerning male reproductive health (Meeker et al., 2006).

Contribution to Systemic Exposure and Metabolism Studies

  • The investigation of JP-8, a jet propulsion fuel, and its contribution to chemical exposure through inhalation and dermal contact in fuel-cell maintenance workers highlighted the importance of urinary naphthols as biomarkers. This research provided essential insights into the systemic dose and the metabolic pathways of chemicals related to 2,2,2-Trifluoroethyl 1-naphthylcarbamate, enhancing our understanding of occupational exposures and their health implications (Chao et al., 2005).

Applications in Health Studies and Biomonitoring

  • Studies focusing on the internal exposure of the general population to naphthalene, through the measurement of urinary metabolites such as 1- and 2-naphthol, have underscored the potential health impacts of 2,2,2-Trifluoroethyl 1-naphthylcarbamate. These studies provided baseline data for biomonitoring, contributing to a better understanding of the population's exposure to naphthalene and its potential health risks, as evidenced in various contexts including occupational settings, general population exposure, and specific exposure scenarios (Preuss et al., 2004).

properties

IUPAC Name

2,2,2-trifluoroethyl N-naphthalen-1-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c14-13(15,16)8-19-12(18)17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOZNNRVDHIFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350518
Record name 2,2,2-trifluoroethyl 1-naphthylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethyl 1-naphthylcarbamate

CAS RN

363-21-3
Record name 2,2,2-trifluoroethyl 1-naphthylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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